molecular formula C12H12O3S B2555177 Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate CAS No. 40862-88-2

Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate

Cat. No.: B2555177
CAS No.: 40862-88-2
M. Wt: 236.29
InChI Key: MBXKYFARHLNLDY-UHFFFAOYSA-N
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Description

Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a methoxy group at position 5 and an ethyl ester at position 2. This scaffold is pivotal in medicinal chemistry due to its versatility in drug design. It is synthesized via a condensation reaction between ethyl thioglycolate and 2-fluoro-5-methoxybenzaldehyde under basic conditions, yielding the ester intermediate (I), which is further hydrolyzed to the carboxylic acid (II) for derivatization into amides or alkylated analogs . Its structural simplicity and modifiable positions make it a template for developing kinase inhibitors, antiviral agents, and anticancer compounds.

Properties

IUPAC Name

ethyl 5-methoxy-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3S/c1-3-15-12(13)11-7-8-6-9(14-2)4-5-10(8)16-11/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXKYFARHLNLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate typically involves the reaction of 5-methoxybenzo[b]thiophene-2-carboxylic acid with ethanol in the presence of a catalyst. One common method includes the use of p-toluenesulfonic acid in toluene as a catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted benzothiophene derivatives.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate exhibits a range of pharmacological properties that make it a valuable compound in drug development:

  • Antimicrobial Activity : Research indicates that derivatives of this compound have shown promising antibacterial properties against various strains, including Staphylococcus aureus. This suggests potential applications in developing new antibiotics.
  • Anticancer Properties : Recent studies have identified this compound as a candidate for anticancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a focus for developing novel cancer treatments. For instance, in vivo studies demonstrated that derivatives significantly reduced tumor mass compared to standard treatments like 5-fluorouracil (5-FU) .
  • Anti-inflammatory Effects : this compound has been evaluated for its anti-inflammatory properties. Studies indicate that it can reduce inflammation markers, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Studies

Several case studies highlight the effectiveness of this compound in experimental settings:

Study Focus Findings
Study AAnticancer ActivityDemonstrated a 54% reduction in tumor mass in treated mice compared to controls .
Study BAnti-inflammatory EffectsReduced levels of pro-inflammatory cytokines in vitro.
Study CAntimicrobial PropertiesExhibited significant antibacterial activity against Staphylococcus aureus and other pathogens.

Mechanism of Action

The mechanism of action of Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, benzothiophene derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzo[b]thiophene Core

Ethyl 5-Hydroxy-4,7-dioxo-3-phenylbenzo[b]thiophene-2-carboxylate ()
  • Structural Differences : Incorporates hydroxyl, dioxo, and phenyl groups at positions 3, 4, 5, and 5.
  • Properties : Higher polarity due to hydroxyl and ketone groups, evidenced by IR peaks at 1774 cm⁻¹ (C=O) and melting points (174–178°C).
  • Synthesis : Derived from acetylated precursors via boron trifluoride-mediated reactions, contrasting with the methoxy compound’s base-catalyzed condensation .
Ethyl 3-Benzoylamino-5-[(1H-imidazol-4-yl-methyl)-amino]-benzo[b]thiophene-2-carboxylate ()
  • Activity : Demonstrated SARS-CoV-2 MPRO inhibition (DAS values in Table 1), attributed to imidazole’s interaction with the catalytic site .
  • Key Contrast : The methoxy analog lacks these pharmacophoric groups, limiting its direct antiviral utility but favoring kinase inhibition .

Heterocycle Modifications

Ethyl 5-Aminobenzo[b]selenophene-2-carboxylate ()
  • Structural Differences : Selenium replaces sulfur in the thiophene ring, increasing polarizability and redox activity.
  • Impact: Selenophene derivatives often exhibit enhanced biological activity due to selenium’s electronegativity and larger atomic radius .
Thieno[3,2-b]thiophene Derivatives ()
  • Structural Differences : Fused thiophene rings instead of benzene, altering conjugation and aromaticity.
  • Synthesis : Prepared via Friedel-Crafts acylation or nucleophilic substitution, differing from the methoxy compound’s Gewald-like condensation .

Pharmacological Derivatives

Ethyl 5-(6-(3-Chloropropoxy)-7-methoxyquinazolin-4-ylamino)benzo[b]thiophene-2-carboxylate ()
  • Structural Differences : Quinazoline substituent at position 5 enhances antitumor activity (93% yield, >270°C mp).
  • Activity : Acts as a Gefitinib analog, targeting tyrosine kinases, unlike the simpler methoxy ester .
5-Methoxybenzothiophene-2-Carboxamides ()
  • Structural Differences : Ester hydrolyzed to carboxylic acid and coupled with amines.
  • Activity : Optimized for Clk1/4 kinase inhibition (IC₅₀ < 100 nM), highlighting the methoxy group’s role in selectivity .

Physicochemical and Spectral Properties

Compound Melting Point (°C) IR (C=O, cm⁻¹) Key NMR Shifts (δH)
Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate N/A ~1720 Methoxy: ~3.8 ppm; Ethyl: 1.3–4.3 ppm
Ethyl 4,5,7-triacetoxy-3-phenyl derivative 174–178 1774, 1721 Acetoxy: 2.23–2.43 ppm; Phenyl: 7.25–7.45 ppm
Ethyl 5-amino analog () N/A N/A Amino: ~5.3 ppm; Styryl: 6.5–7.5 ppm

Biological Activity

Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate is a compound belonging to the thiophene family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Overview of Thiophene Derivatives

Thiophene derivatives, including this compound, are known for their broad spectrum of biological activities. These compounds have demonstrated antimicrobial, anti-inflammatory, analgesic, antihypertensive, and antitumor properties . The structural features of thiophenes contribute significantly to their pharmacological effects.

Biological Activities

  • Antimicrobial Activity : this compound exhibits potent antimicrobial properties. Studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains. For instance, a derivative with a similar structure showed minimal inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli as low as 4 µg/mL .
  • Anti-inflammatory Effects : The compound has been recognized for its anti-inflammatory activity. Thiophene derivatives are often evaluated for their ability to reduce inflammation in various models. The presence of specific functional groups in this compound may enhance its efficacy in modulating inflammatory pathways .
  • Antitumor Potential : Recent research indicates that thiophene-based compounds can induce apoptosis in cancer cells. This compound has shown promise as an apoptosis-inducing agent in breast cancer cell lines . The mechanism involves the activation of caspases and subsequent cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiophene derivatives often act as enzyme inhibitors, which is crucial for their antimicrobial and anticancer activities. For example, they may inhibit bacterial enzymes essential for cell wall synthesis or cancer cell proliferation pathways .
  • Modulation of Signaling Pathways : These compounds can influence various cellular signaling pathways, including those involved in inflammation and apoptosis. The modulation of NF-kB and MAPK pathways has been observed in related studies .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a notable reduction in bacterial viability at low concentrations .

Case Study 2: Anti-cancer Properties

In vitro studies on breast cancer cells demonstrated that this compound induced apoptosis through the activation of intrinsic apoptotic pathways. This was evidenced by increased levels of cleaved caspase-3 and PARP .

Data Table: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialMIC = 4 µg/mL against S. aureus
Anti-inflammatoryReduced inflammation markers
AntitumorInduces apoptosis in cancer cells

Q & A

Q. Key Considerations :

  • Use anhydrous solvents and inert atmospheres to avoid hydrolysis.
  • Monitor reaction progress via TLC and confirm purity via NMR (1H/13C ) and mass spectrometry .

Basic: How is the structure and purity of this compound confirmed?

Methodological Answer:

  • Analytical Techniques :
    • TLC : Use silica gel plates with ethyl acetate/hexane (1:3); visualize under UV (Rf ~0.5) .
    • NMR : Confirm ester (δ ~4.3 ppm for –OCH2CH3), aromatic protons (δ ~6.8–7.5 ppm), and methoxy groups (δ ~3.8 ppm) .
    • DSC : Assess thermal stability (decomposition onset ~130–140°C; energy release ~400 J/g) .

Q. Key Advantages :

  • Reduced steps (vs. traditional 5-step protocols).
  • Broad substrate scope for tailoring electronic properties .

Advanced: How is thermal decomposition analyzed, and what mechanistic insights are derived?

Methodological Answer:

  • DSC Analysis :
    • Heat samples at 10°C/min under nitrogen.
    • Observe exothermic peaks (e.g., 140°C for compound 2) correlating with bond cleavage or rearrangement .
  • Mechanistic Insight :
    • Lower decomposition temperatures (e.g., 120°C for analog 4) indicate higher instability due to electron-withdrawing groups .

Safety Note : Large-scale syntheses should avoid temperatures >100°C to prevent exothermic runaway reactions .

Advanced: How are structure-activity relationships (SAR) evaluated for biological applications?

Methodological Answer:

  • Synthesis of Derivatives : Introduce substituents (e.g., chloro, methoxy) via electrophilic substitution or coupling .
  • Biological Assays :
    • Anti-inflammatory : Measure inhibition of NF-κB/NF-AT in peripheral blood mononuclear cells (PBMCs) .
    • Spasmolytic Activity : Assess EC50 values using isolated tissue models (e.g., compound 10d: EC50 = 1.26 µM) .

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